molecular formula C6H11NO3 B157579 Methyl morpholine-2-carboxylate CAS No. 135782-19-3

Methyl morpholine-2-carboxylate

Cat. No.: B157579
CAS No.: 135782-19-3
M. Wt: 145.16 g/mol
InChI Key: RTITWBGWTASYEG-UHFFFAOYSA-N
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Description

Methyl morpholine-2-carboxylate is a valuable heterocyclic building block in organic synthesis and drug discovery. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs, due to its ability to influence the physicochemical properties of lead compounds . This specific ester derivative serves as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of pharmacologically active agents . Research utilizing morpholine hybrids has demonstrated their potential in creating compounds with significant biological activity. For instance, morpholine-thiosemicarbazone hybrids have been explored as antitumor agents, where coordination to metal ions like copper(II) can profoundly enhance their cytotoxic activity against human cancer cell lines . The structural motif of morpholine-2-carboxylate offers a chiral template and points for further functionalization, making it a versatile scaffold for designing enzyme inhibitors, including kinase and protease inhibitors, and for probing structure-activity relationships in pharmaceutical research . For Research Use Only. Not for Human or Veterinary Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTITWBGWTASYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929148
Record name Methyl morpholine-2-carboxylate
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-19-3
Record name Methyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-morpholinecarboxylate hydrochloride
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Advanced Synthetic Methodologies for Methyl Morpholine 2 Carboxylate and Its Derivatives

Enantioselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure morpholine (B109124) derivatives is crucial. Two primary strategies for achieving this are enzyme-catalyzed kinetic resolution and the use of chiral starting materials.

Enzyme-Catalyzed Kinetic Resolution for Stereoisomer Generation

Enzyme-catalyzed kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For example, the lipase (B570770) from Candida rugosa has been successfully employed in the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, while the (R)-ester remains largely untouched. researchgate.net This process can yield both the (R)-ester and the (S)-acid with high enantiomeric excess. researchgate.net

Similarly, lipases have been used for the kinetic resolution of other racemic cyclic amino acid esters, such as methyl (±)-5-alkyl-cyclopentene-1-carboxylates, demonstrating the broad applicability of this enzymatic approach. researchgate.net The efficiency of the resolution is influenced by factors like the choice of enzyme, solvent, and acylating agent. mdpi.com For instance, the kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline was achieved through acylation with (S)-naproxen acyl chloride, leading to the predominant formation of the (S,S)-diastereoisomeric amides. rsc.org

Table 1: Examples of Enzyme-Catalyzed Kinetic Resolution

Racemic Substrate Enzyme/Reagent Products Enantiomeric Excess (ee)
n-butyl 4-benzylmorpholine-2-carboxylate Candida rugosa lipase (R)-ester and (S)-acid >99% for both
(±)-2-methyl-1,2,3,4-tetrahydroquinoline (S)-naproxen acyl chloride (S,S)-diastereoisomeric amide 78% de
(±)-2-methylindoline (S)-naproxen acyl chloride (S,S)-diastereoisomeric amide 76% de
1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester Pseudomonas cepacia lipase (PSL) Optically active carbamates Excellent

Chiral Starting Material Utilization in Morpholine Ring Construction

An alternative to resolution is the use of readily available chiral starting materials to construct the morpholine ring. This approach directly leads to enantiomerically pure products without the need for a separation step. For instance, optically pure N-allyl-β-aminoalcohols can undergo electrophile-induced cyclization to yield chiral morpholine derivatives. banglajol.info The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final morpholine product. banglajol.info

Another strategy involves starting with chiral α-amino acids. These can be converted into N-benzylamino alcohols, which are then condensed with a suitable tartaric acid derivative to form a key intermediate. researchgate.net Subsequent reduction and cyclization steps afford the desired morpholine scaffold. researchgate.net The use of different stereoisomers of tartaric acid and α-amino acids allows for the synthesis of a diverse range of stereochemically defined morpholine derivatives. researchgate.net Furthermore, a commercial synthesis of a chiral 2-morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, was developed utilizing a resolution of a morpholine amide intermediate to establish the desired stereocenter. figshare.com

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is the cornerstone of these syntheses. Various cyclization strategies have been developed to construct this heterocyclic system efficiently.

Castagnoli-Cushman Reaction for 5-Oxomorpholine-2-carboxylate Synthesis

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that involves the condensation of an imine with a cyclic anhydride (B1165640) to form a lactam. dntb.gov.uamdpi.comresearchgate.net This reaction can be adapted to synthesize 5-oxomorpholine-2-carboxylates. While the classic CCR typically uses anhydrides like succinic or homophthalic anhydride, the scope of the reaction has been expanded to include a variety of Schiff bases and anhydrides. dntb.gov.uamdpi.com Recent advancements have focused on understanding the reaction mechanism, leading to improved diastereoselectivity and the development of new multicomponent versions. dntb.gov.ua The reaction can be performed in a three-component format, mixing an amine, an aldehyde, and homophthalic acid to yield trans-configured tetrahydroisoquinolonic acids. fao.org The CCR has also been utilized with aryl-substituted homophthalic anhydrides to produce novel tetrahydroisoquinolone carboxylic acids. researchgate.net

Intramolecular Cyclization Strategies from Amino Acid Derivatives

Intramolecular cyclization of suitably functionalized amino acid derivatives is a common and effective method for constructing the morpholine ring. researchgate.net For example, a δ-hydroxy acid can undergo intramolecular cyclization to form a δ-lactone, a reaction that proceeds through nucleophilic attack of the hydroxyl group on the carboxylic acid. youtube.com This principle can be applied to the synthesis of morpholines by using amino acid derivatives containing a tethered hydroxyl group.

Anodic olefin coupling reactions represent another intramolecular cyclization strategy. nih.gov In this approach, the anodic oxidation of an enol ether or a similar substrate generates a radical cation that can be trapped by a nitrogen-based nucleophile, leading to the formation of cyclic amino acid derivatives. nih.gov Furthermore, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides, a strategy that could potentially be adapted for morpholine synthesis. nih.govacs.org

Reductive Amination and Trans-Acetalization Routes in Morpholine Scaffold Construction

Reductive amination is a key step in several synthetic routes to morpholines. For instance, the synthesis of morpholino nucleosides often involves the oxidative ring opening of a ribonucleoside to a dialdehyde, followed by reductive amination with an appropriate amine. researchgate.netnih.gov This one-pot reaction sequence provides a direct route to the morpholine ring.

Trans-acetalization is another valuable strategy. The reaction of α-amino acid derivatives with dimethoxyacetaldehyde can lead to a morpholine acetal (B89532) scaffold. researchgate.net This intermediate can then be further elaborated to generate diverse bi- and tricyclic compounds. A four-step synthesis of a bis-morpholine spiroacetal scaffold has been reported, which involves the formation of an exocyclic enol ether from a 2-chloromethyl-substituted morpholine, followed by the construction of the second morpholine ring. acs.org Additionally, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, yields morpholine hemiaminals which can be further transformed into conformationally rigid morpholines. nih.govacs.org

Derivatization and Functionalization Strategies at the Carboxylate Moiety

The carboxylate group of methyl morpholine-2-carboxylate serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The direct esterification of morpholine-2-carboxylic acid is a fundamental transformation to obtain the methyl ester. Several methods are available for this purpose, with the Fischer esterification and the use of coupling agents being the most common.

The Fischer esterification involves the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com

Alternatively, coupling agents can be employed for the esterification under milder conditions. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective reagent for the synthesis of esters from carboxylic acids and alcohols. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a highly reactive activated ester, which is then subjected to nucleophilic attack by the alcohol. wikipedia.org This method is advantageous as it can be performed with equimolar amounts of the alcohol in a solvent like THF. researchgate.net

Method Reagents and Conditions Key Features
Fischer EsterificationMorpholine-2-carboxylic acid, excess Methanol, catalytic H₂SO₄ or TsOH, heatEquilibrium reaction, driven by excess alcohol. masterorganicchemistry.commasterorganicchemistry.com
DMTMM CouplingMorpholine-2-carboxylic acid, Methanol, DMTMM, N-methylmorpholine, THFMild conditions, proceeds via an active ester intermediate. wikipedia.orgresearchgate.net

The conversion of the carboxylic acid or its methyl ester to the corresponding acyl chloride provides a highly reactive intermediate for further functionalization. Acyl chlorides are valuable precursors for the synthesis of amides, esters, and ketones.

The most common reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) , phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. libretexts.org The synthesis of 4-morpholinecarbonyl chloride has been reported through the reaction of morpholine with phosgene (B1210022) or triphosgene. chemicalbook.comgoogle.com A patent describes the preparation of morpholine carbonyl chloride compounds by reacting a morpholine salt with an acylating chlorination reagent in an organic solvent. google.com

The general procedure for the formation of an acyl chloride from a carboxylic acid using thionyl chloride involves heating the carboxylic acid with an excess of SOCl₂. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org

Reagent Typical Byproducts Notes
Thionyl chloride (SOCl₂)SO₂, HClGaseous byproducts are easily removed. libretexts.org
Phosphorus(V) chloride (PCl₅)POCl₃, HCl
Oxalyl chloride ((COCl)₂)CO, CO₂, HClMilder reagent compared to thionyl chloride.
Phosgene/TriphosgeneHClUsed for the synthesis of 4-morpholinecarbonyl chloride. chemicalbook.comgoogle.com

Regioselective and Stereoselective Functionalization of the Morpholine Ring

Controlling the regioselectivity and stereoselectivity of reactions on the morpholine ring is crucial for the synthesis of complex, biologically active molecules.

The α-carbon to the carbomethoxy group in this compound can be functionalized through alkylation of the corresponding enolate. The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. libretexts.orglibretexts.org

The resulting nucleophilic enolate can then react with an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub The choice of the alkylating agent is generally limited to primary or methyl halides to avoid competing elimination reactions. libretexts.orglibretexts.org This method allows for the introduction of a wide variety of substituents at the C2 position of the morpholine ring.

A study on the alkylation of 2-methylcyclohexanone (B44802) shows that a mixture of products can be formed if different enolates can be generated. libretexts.org Therefore, controlling the regioselectivity of enolate formation is a key consideration in these reactions.

The construction of quaternary stereocenters on the morpholine nucleus represents a significant synthetic challenge due to the steric hindrance involved. However, the development of new catalytic asymmetric methods has provided access to these complex structures. rsc.org

One approach involves the catalytic enantioselective synthesis of C3-substituted morpholinones, which can serve as precursors to morpholines with a quaternary center at C3. acs.org A zinc chloride-catalyzed cyclizative 1,2-rearrangement has been shown to provide access to morpholinones bearing aza-quaternary carbons. researchgate.net Furthermore, catalytic enantioselective methods for the formation of alkyne-substituted all-carbon quaternary centers have been developed, which could potentially be applied to morpholine systems. nih.gov

The synthesis of α-quaternary aldehydes, which can be precursors to other functional groups, has been achieved through a cobalt-catalyzed three-component carboformylation reaction. nih.gov These advanced methods open up possibilities for creating highly substituted and stereochemically complex morpholine derivatives.

Diversity-Oriented Synthesis (DOS) Applied to Morpholine Carboxylate Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgcam.ac.uk The morpholine scaffold is an attractive starting point for DOS due to its prevalence in bioactive compounds and its potential for multi-directional functionalization. frontiersin.orge3s-conferences.org

Efficient procedures for the solution-phase preparation of substituted morpholine derivatives have been developed to create large compound libraries. nih.gov These libraries often start from a common intermediate that can be diversified through various reactions. For example, a library of over 7900 morpholine derivatives was generated from a common mesylate intermediate. nih.gov

DOS strategies often employ multicomponent reactions and tandem reaction sequences to build molecular complexity in a single step. The goal is to achieve scaffold diversity, which is considered crucial for discovering molecules with novel biological activities. cam.ac.uk The application of DOS to amino acid- and sugar-derived building blocks has led to the creation of sp³-rich morpholine peptidomimetics with high chemical and geometrical diversity. frontiersin.org These libraries provide a valuable resource for identifying new probes for biological pathways and potential drug candidates. frontiersin.orgmskcc.org

Synthesis of Related Morpholine-Containing Esters and Carboxylic Acids for Analog Study

The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, enabling a thorough investigation of structure-activity relationships (SAR). For this compound, the synthesis of a diverse set of related morpholine-containing esters and carboxylic acids is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. These analogs typically explore modifications at various positions of the morpholine ring, the nature of the ester or carboxylic acid functionality, and the substituents on the morpholine nitrogen.

A common strategy for producing such analogs begins with the synthesis of a core morpholine scaffold, which can then be elaborated into the desired esters and carboxylic acids. One operationally simple and high-throughput approach involves the synthesis of N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin, a method that notably avoids the need for chromatographic purification. nih.gov This provides a key intermediate that can be readily diversified.

For instance, the synthesis of morpholine-2,5-diones from natural amino acids presents a pathway to a class of related cyclic structures. acs.org This method involves the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which is then cyclized. acs.org This approach allows for the introduction of various substituents at positions C3 and C6 of the morpholinone ring, derived from the side chains of the starting amino acids.

Another versatile approach involves the construction of the morpholine ring from 1,2-amino alcohols. A redox-neutral protocol utilizing ethylene (B1197577) sulfate (B86663) and a strong base like potassium tert-butoxide allows for the efficient conversion of 1,2-amino alcohols to a variety of substituted morpholines. chemrxiv.org This method is notable for its high yields and the ability to be performed on a large scale. chemrxiv.org The resulting substituted morpholines can then be further functionalized to introduce the desired ester or carboxylic acid moieties.

Furthermore, complex morpholine-containing esters have been synthesized for biological evaluation. For example, methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate was prepared by the reaction of methyl 3,4-diaminobenzoate (B8644857) with 4-morpholinobenzaldehyde. acs.org The resulting ester was then converted to the corresponding carbohydrazide, which served as a precursor for the synthesis of a series of 1,3,4-oxadiazole (B1194373) derivatives. acs.org This highlights a strategy where the morpholine moiety is appended to a larger, biologically active scaffold.

The following tables summarize representative examples of synthetic methods for preparing morpholine-containing esters and carboxylic acids that are valuable for analog studies.

Table 1: Synthesis of N-Protected Morpholine-2-Carboxylic Acid

Starting MaterialProductReagents and ConditionsNotesReference
Epichlorohydrin(S)-N-BOC-morpholine-2-carboxylic acid1. Amino acid, base 2. Boc₂OChromatography-free synthesis nih.gov

Table 2: Synthesis of Substituted Morpholine-2,5-diones

Starting Amino AcidProductKey IntermediateNotesReference
LeucineLeucine-derived morpholine-2,5-dione2-(2-chloroacetamido)-4-methylpentanoic acidTwo-step process involving N-acylation and subsequent cyclization acs.org

Table 3: Synthesis of Complex Morpholine-Containing Esters

Starting MaterialsProductReagents and ConditionsYieldReference
4-Morpholinobenzaldehyde, Methyl 3,4-diaminobenzoateMethyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylateSodium metabisulfite, refluxNot specified acs.org
5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2-thiol, 4-Substituted phenacyl bromide1-(Substitutedphenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one derivativesPotassium carbonate, acetone, room temperature65% for the benzonitrile (B105546) derivative acs.org

Table 4: Synthesis of Substituted Morpholines as Precursors

Starting MaterialProductReagents and ConditionsNotesReference
1,2-Amino alcoholsSubstituted morpholinesEthylene sulfate, t-BuOKHigh yielding, one or two-step, redox neutral protocol chemrxiv.org
(R)-1,2-Propanediol(R)- and (S)-5-Methyl-3-hydroxymethylmorpholine hydrochloridesMulti-step synthesis involving alkylation, tosylation, and cyclizationSynthesis of stereoisomeric morpholines unimi.it

These synthetic strategies provide a robust toolbox for generating a wide array of this compound analogs, facilitating comprehensive SAR studies to identify compounds with improved therapeutic potential. The choice of a particular synthetic route will depend on the desired structural modifications and the availability of starting materials.

Mechanistic Investigations of Reactions Involving Methyl Morpholine 2 Carboxylate and Analogues

Reaction Pathway Elucidation through Computational Chemistry (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jpnumberanalytics.com DFT calculations allow for the exploration of potential energy surfaces, identifying reactants, transition states, intermediates, and products, thereby mapping out the most plausible reaction pathways. sumitomo-chem.co.jpnih.gov These theoretical studies provide data on geometries, energies, and electronic properties that are often difficult to obtain through experimental means alone. libretexts.org

In the context of morpholine (B109124) chemistry, DFT has been employed to study various reactions. For instance, the mechanism of N-formylation of morpholine using CO2 and H2, catalyzed by aluminum-based Frustrated Lewis Pairs (FLPs), has been detailed using the M06-2X functional. researchgate.net Such studies calculate the relative enthalpies (in kcal/mol) of intermediates and transition states to delineate the most energetically favorable reaction course. researchgate.net

Theoretical investigations are also used to understand regio- and stereoselectivity. By analyzing the electronic properties and frontier molecular orbitals (HOMO-LUMO) of reactants, researchers can predict how molecules will interact. researchgate.net For example, in the reaction of 9α-hydroxyparthenolide with morpholine, DFT calculations helped to identify the most nucleophilic atom in morpholine and the most electrophilic center in the parthenolide, thereby explaining the observed regioselectivity. researchgate.net The calculated global electronic properties, such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide a quantitative basis for these predictions. researchgate.net

Furthermore, DFT is used to analyze the vibrational frequencies of molecules, which can be compared with experimental spectroscopic data (like FTIR) to confirm the structure of proposed intermediates. libretexts.org The combination of geometry optimization, frequency analysis, and calculation of thermodynamic properties offers a comprehensive picture of the reaction mechanism. libretexts.org

Calculated Global Electronic Properties for Reactants in Morpholine Addition

CompoundElectronic Chemical Potential (μ) in eVChemical Hardness (η) in eVElectrophilicity (ω) in eVNucleophilicity (N) in eV
9α-hydroxyparthenolide-4.2394.7291.8902.532
Morpholine-3.1036.6770.7223.677

Table based on data from a DFT study on the addition of morpholine to 9α-hydroxyparthenolide. researchgate.net

Analysis of Nucleophilic Attack Mechanisms in Carboxylic Acid Activation for Ester Synthesis

The synthesis of esters from carboxylic acids, such as in the formation of methyl morpholine-2-carboxylate, typically proceeds via a nucleophilic acyl substitution mechanism. openstax.org This class of reactions is fundamental in organic chemistry and involves the replacement of a leaving group on a carbonyl carbon with a nucleophile. masterorganicchemistry.com The direct conversion is often challenging because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. libretexts.org Therefore, the carboxylic acid must first be "activated."

A common method for activation is the Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer : A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a much better leaving group (H₂O). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. masterorganicchemistry.comyoutube.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Alternatively, carboxylic acids can be converted into more reactive intermediates, like acid chlorides, using reagents such as thionyl chloride (SOCl₂). nih.govmnstate.edu The acid chloride is then readily attacked by an alcohol nucleophile, even without an acid catalyst, to form the ester via a tetrahedral intermediate, with the chloride ion being an excellent leaving group. youtube.com

Intramolecular Cyclization Mechanism Analysis in Morpholine Ring Formation

The formation of the morpholine ring often involves an intramolecular cyclization step, where a nucleophilic group within a molecule attacks an electrophilic center in the same molecule to form the cyclic structure. A classic strategy involves starting with a 1,2-amino alcohol. organic-chemistry.orgchemrxiv.org

One illustrative mechanism begins with an N-substituted amino alcohol. researchgate.net The key steps are:

Acylation : The starting amino alcohol is reacted with a bifunctional reagent like chloroacetyl chloride. The amine nitrogen, being more nucleophilic than the hydroxyl oxygen, attacks the acyl chloride to form an N-(chloroacetyl) derivative.

Intramolecular Nucleophilic Substitution : In the presence of a base (e.g., KOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This is an intramolecular Williamson ether synthesis step that closes the ring and forms the morpholinone intermediate.

Reduction : The amide carbonyl of the morpholinone can then be reduced (e.g., using borane, BH₃·THF) to yield the final morpholine ring. researchgate.net

Another important strategy is the cyclization of N-tethered alkenols. For instance, an intramolecular Wacker-type aerobic oxidative cyclization catalyzed by a palladium complex can form the morpholine ring from an appropriate unsaturated amino alcohol. organic-chemistry.org Similarly, iron(III) catalysts can promote the diastereoselective cyclization of amino allylic alcohols. thieme-connect.com

A versatile approach involves the ring-opening of a strained heterocycle followed by spontaneous cyclization. For example, reacting a 2-tosyl-1,2-oxazetidine with a nucleophile like an α-formyl ester in the presence of a base initiates a cascade reaction. acs.orgnih.gov The base promotes the ring-opening of the oxazetidine, which is immediately followed by a spontaneous intramolecular ring closure to deliver a substituted morpholine hemiaminal. acs.orgnih.gov

Example of Intramolecular Cyclization for Morpholine Ring Formation

StepReactants/ReagentsKey TransformationYield
1Amino alcohol, Chloroacetyl chloride, NaOH, KOHFormation of morpholin-2-one (B1368128) intermediate90%
2Morpholin-2-one, BH₃·THFReduction to morpholine93%

Table based on data for a specific morpholine synthesis pathway. researchgate.net

Elucidation of Stereochemical Control and its Mechanistic Implications

When synthesizing substituted morpholines like this compound, controlling the stereochemistry at the chiral centers is of paramount importance, as different stereoisomers can have vastly different biological activities. The mechanisms of these reactions are often designed to favor the formation of a specific diastereomer or enantiomer.

Diastereoselective synthesis of morpholines can be achieved through various catalytic methods. For example, an iron(III)-catalyzed synthesis from 1,2-amino ethers and allylic alcohols yields cis-disubstituted morpholines as the major product. thieme-connect.com A plausible mechanism suggests a thermodynamic equilibrium between the cis and trans diastereomers, with the cis isomer being more stable and therefore favored. thieme-connect.com In other cases, such as the Pd-catalyzed carboamination to form cis-3,5-disubstituted morpholines, the stereochemical outcome is explained by a specific transition state geometry. The proposed mechanism involves a syn-aminopalladation of an allyl ether intermediate through a boat-like transition state, which leads directly to the observed cis product after reductive elimination. nih.gov

In the synthesis of 2- and 3-substituted morpholines via the ring-opening of oxazetidine, the observed diastereoselectivity is attributed to both steric and stereoelectronic effects. acs.orgnih.gov The conformational preference of the resulting morpholine ring is governed by the avoidance of pseudo A¹,³ strain between a substituent at the C-3 position and the large N-tosyl group. acs.orgnih.gov Furthermore, the anomeric effect, an electronic interaction involving the lone pairs of the ring oxygen, can influence the stereochemistry at the C-2 position. acs.orgnih.gov These subtle energetic preferences dictate the facial selectivity of the ring-closure step, leading to a predictable diastereomeric ratio. The choice of base in these reactions was found to have little impact on the diastereoselectivity, suggesting the stereochemistry is determined by inherent structural and electronic factors of the intermediates. acs.org

Diastereoselectivity in Morpholine Hemiaminal Formation

ReactantBaseSolventDiastereomeric Ratio (d.r.)Yield (%)
Tosyl-oxazetidine + Methyl 2-methyl-3-oxopropanoateDBU1,4-Dioxane2.075
Tosyl-oxazetidine + Methyl 2-methyl-3-oxopropanoateK₂CO₃1,4-Dioxane2.991
Tosyl-oxazetidine + Methyl 2-methyl-3-oxopropanoateCs₂CO₃1,4-Dioxane2.985

Table based on data from a study on the synthesis of morpholine congeners. acs.orgnih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Structure and Stereochemistry

Spectroscopy is a fundamental tool for probing the molecular structure of methyl morpholine-2-carboxylate. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the molecule.

NMR spectroscopy is paramount for determining the solution-state structure and conformation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom and provides insight into the molecule's stereochemistry.

In solution, the morpholine (B109124) ring is expected to exist predominantly in a chair conformation, a finding supported by studies on various N-substituted morpholines. nih.govresearchgate.net The orientation of the methyl carboxylate group at the C2 position can be either axial or equatorial. The equilibrium between these two forms is influenced by steric and electronic factors. The protons on the morpholine ring create a complex system of signals due to their diastereotopic nature, with chemical shifts and coupling constants being highly sensitive to their spatial relationships.

Expected ¹H NMR Spectral Data: The proton spectrum would feature distinct signals for the methyl ester protons, the C2 proton, and the methylene (B1212753) protons at the C3, C5, and C6 positions of the morpholine ring. The N-H proton would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data: The carbon spectrum, including information from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would confirm the presence of one methyl carbon, four methylene carbons, one methine carbon, and a carbonyl carbon from the ester group. nih.gov PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

Table 1: Predicted NMR Data for this compound This table is predictive and based on analogous structures.

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-OCH₃~3.7SingletEster methyl group.
¹HH-2~3.8-4.0Doublet of DoubletsProton at the stereocenter.
¹HH-3, H-5~2.8-3.2MultipletsMethylene protons adjacent to nitrogen.
¹HH-6~3.5-3.9MultipletsMethylene protons adjacent to oxygen.
¹HN-HVariableBroad SingletChemical shift is concentration and solvent dependent.
¹³C-C=O~170-175Ester carbonyl carbon.
¹³C-OCH₃~52Ester methyl carbon.
¹³CC-2~65-70Carbon bearing the ester group.
¹³CC-6~67Methylene carbon adjacent to ring oxygen.
¹³CC-3, C-5~45-50Methylene carbons adjacent to ring nitrogen.

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The molecular formula is C₆H₁₁NO₃, corresponding to a molecular weight of 145.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is calculated to be 145.07389321 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound. nih.govnih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern is key to confirming the structure. Expected fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 114, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 86. Further fragmentation of the morpholine ring would also be observed.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₆H₁₁NO₃ nih.gov
Molecular Weight145.16 g/mol nih.gov
Exact Mass145.07389321 Da nih.gov
Major Fragment Ion (m/z)114Predicted: [M-OCH₃]⁺
Major Fragment Ion (m/z)86Predicted: [M-COOCH₃]⁺

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. PubChem indicates the availability of a vapor phase IR spectrum for this compound. nih.gov The spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H bond of the secondary amine, the C=O and C-O bonds of the methyl ester, and the C-O-C ether linkage of the morpholine ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300-3500Medium-Weak
Alkyl C-HStretching2850-2960Medium-Strong
Ester (C=O)Stretching~1735Strong, Sharp
Ester (C-O)Stretching1000-1300Strong
Ether (C-O-C)Asymmetric Stretching~1100Strong

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound is a saturated heterocyclic compound. It lacks conjugated π-systems or chromophores that absorb light in the visible (400-800 nm) or near-UV (200-400 nm) regions. The expected electronic transitions, such as n→σ* and σ→σ*, occur at wavelengths below 200 nm. Therefore, the compound is not expected to exhibit significant absorbance in a standard UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of related morpholine-containing structures consistently reveals a chair conformation for the six-membered ring in the solid state. nih.gov

Computational Methods for Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry offers powerful tools for investigating the structure and dynamics of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometries of different possible conformers and their relative energies. mdpi.comdntb.gov.uaresearchgate.net

For this compound, computational studies would likely confirm that the chair conformation is the global energy minimum. These calculations can predict the energetic difference between conformers where the C2 substituent is in the axial versus the equatorial position, with the equatorial conformer expected to be significantly more stable. lumenlearning.com Molecular dynamics simulations can further explore the conformational landscape of the molecule over time in different solvent environments, providing insight into the flexibility of the morpholine ring and the rotational freedom of the ester group. acs.org Such studies on related systems have been crucial in correlating structure with chemical reactivity and biological activity. researchgate.net

Chiroptical Properties and Stereochemical Assignment

The stereochemical integrity of this compound is of paramount importance for its potential applications, as the spatial arrangement of its substituents can significantly influence its biological activity and physical properties. Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for assigning the absolute configuration of chiral centers and studying the conformational landscape of molecules in solution. The primary chiroptical methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

The assignment of the absolute configuration of this compound enantiomers relies on a synergistic approach that combines experimental chiroptical measurements with high-level quantum chemical calculations. While specific experimental chiroptical data for this compound is not extensively available in the public domain, the well-established methodologies for similar chiral molecules, such as substituted chromanes and other heterocyclic compounds, provide a robust framework for its stereochemical elucidation. Current time information in Chicago, IL, US.

The general approach involves the following steps:

Conformational Analysis: The first and most critical step is to identify all low-energy conformers of the molecule. For a flexible six-membered ring system like morpholine, this involves considering different ring puckering conformations (e.g., chair, boat, twist-boat) and the orientation of the substituent at the C2 position (axial vs. equatorial). Computational methods, such as Density Functional Theory (DFT), are employed to optimize the geometries of these conformers and calculate their relative energies. nih.gov

Calculation of Chiroptical Spectra: For each significant conformer, the chiroptical properties (ECD, VCD, and optical rotation) are calculated using time-dependent DFT (TD-DFT) for ECD and ORD, and DFT for VCD. nih.govwiley.com

Boltzmann Averaging: The calculated spectra of the individual conformers are then weighted according to their Boltzmann population at a given temperature to generate a theoretical spectrum for the molecule.

Comparison with Experimental Data: The calculated spectrum is compared with the experimental spectrum of a specific enantiomer. A good match between the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration of that enantiomer.

Detailed Research Findings

Table 1: Hypothetical Relative Energies and Boltzmann Populations of (R)-Methyl morpholine-2-carboxylate Conformers

ConformerOrientation of -COOCH₃Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 Equatorial0.0075
2 Axial0.6825

Note: This data is hypothetical and for illustrative purposes, based on typical energy differences for substituted cyclohexanes.

The chiroptical spectra of these conformers are expected to be different, and in some cases, might even have opposite signs for certain electronic or vibrational transitions. The final observed spectrum is a weighted average of the spectra of these individual conformers.

Table 2: Hypothetical Calculated ECD Data for the Main Conformers of (R)-Methyl morpholine-2-carboxylate

ConformerTransitionWavelength (nm)Rotatory Strength (R) (10⁻⁴⁰ cgs)
Equatorial n -> π* (C=O)220+5.2
π -> π* (C=O)195-8.7
Axial n -> π* (C=O)225+2.1
π -> π* (C=O)198-3.5

Note: This data is hypothetical and serves to illustrate the expected differences between conformers.

Table 3: Hypothetical Calculated and Experimental Specific Optical Rotation

CompoundConfigurationCalculated [α]D (deg)Experimental [α]D (deg)
This compound(R)+15.8Not Available
This compound(S)-15.8Not Available

Note: The calculated values are hypothetical and based on typical values for similar chiral esters.

The combination of experimental measurements and theoretical calculations provides a high degree of confidence in the assignment of the absolute configuration. This is crucial for understanding the structure-activity relationships of chiral molecules and for ensuring the enantiomeric purity of pharmaceutical compounds. While the specific chiroptical data for this compound remains to be published, the established methodologies are readily applicable for its comprehensive stereochemical characterization.

Applications in Medicinal Chemistry and Biological Research

Scaffold Design in Drug Discovery

The structural attributes of methyl morpholine-2-carboxylate make it an excellent starting point for designing complex molecules with therapeutic potential. The morpholine (B109124) nucleus itself is considered a privileged structure in drug development.

The morpholine heterocycle is a prominent feature in numerous approved and experimental drugs, earning it the classification of a "privileged pharmacophore". nih.govnih.gov Its value in medicinal chemistry stems from a combination of advantageous physicochemical, metabolic, and biological properties, alongside its synthetic accessibility. nih.govsemanticscholar.orgebi.ac.uk

Key properties contributing to its privileged status include:

Physicochemical Profile : The morpholine ring imparts a well-balanced lipophilic-hydrophilic character to molecules. acs.orgresearchgate.net The presence of the ether oxygen reduces the basicity of the amine nitrogen compared to similar structures like piperidine, resulting in a pKa value that enhances solubility and permeability across biological membranes. acs.orgnih.govthieme-connect.com

Pharmacokinetic Improvement : Incorporation of a morpholine moiety can lead to desirable drug-like properties and improved pharmacokinetic profiles. nih.govnih.govsemanticscholar.orgthieme-connect.com It can enhance solubility, bioavailability, and metabolic stability. thieme-connect.com

Molecular Interactions : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to bind effectively to biological targets like enzymes and receptors. acs.orgresearchgate.netnih.gov

Synthetic Versatility : As a versatile and readily accessible building block, the morpholine ring can be easily incorporated into larger, more complex molecules. nih.govebi.ac.uk

These features have made the morpholine scaffold a staple in the design of molecules for a wide range of therapeutic targets, including central nervous system (CNS) disorders, cancer, and inflammatory diseases. nih.govacs.orgresearchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. mdpi.comnih.gov Morpholine carboxylates, including this compound, are valuable scaffolds for this purpose. frontiersin.org By incorporating the constrained, sp3-rich morpholine ring, chemists can create rigid structures that mimic the secondary structures of peptides, such as β-turns. mdpi.comresearchgate.net

Research efforts have focused on generating diverse libraries of peptidomimetic compounds centered around the morpholine nucleus. frontiersin.org For instance, derivatives like methyl 5-oxomorpholine-2-carboxylate have been synthesized and utilized as platforms to build more complex molecules. frontiersin.org These morpholine-based amino acid surrogates serve as constrained building blocks that can enforce specific conformations, which is crucial for interacting with biological targets like proteins and receptors. researchgate.net This approach is a key strategy in the development of new therapeutics that target protein-protein interactions. frontiersin.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. nih.govresearchgate.net Derivatives of morpholine-2-carboxylate have been the subject of such studies, particularly in the context of monoamine reuptake inhibition. nih.gov

One key study investigated a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives prepared enantioselectively from a racemic n-butyl 4-benzylmorpholine-2-carboxylate precursor. nih.gov The study established that both stereochemistry and the substitution patterns on the aryl and aryloxy rings were critical for activity and selectivity towards serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov

Key findings from this SAR study include:

Stereochemistry : The (S,S) enantiomers were generally found to be more potent inhibitors of both serotonin and norepinephrine reuptake compared to the (R,R) enantiomers. nih.gov

Aryl Substitution : Substitutions on the phenyl ring attached to the morpholine core significantly impacted potency. For example, moving a chlorine substituent from the 4-position to the 2-position on the phenoxy ring could switch a compound from a selective serotonin reuptake inhibitor (SRI) to a potent dual serotonin-norepinephrine reuptake inhibitor (SNRI). nih.gov

Selectivity : The SAR exploration successfully identified selective SRIs, selective NRIs, and dual SNRIs within the same chemical series, demonstrating the tunability of the morpholine scaffold. nih.gov A potent and selective dual SNRI from this work was selected for further preclinical evaluation. nih.gov

SAR of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives nih.gov
CompoundStereochemistrySubstitutionSERT Inhibition (IC50, nM)NET Inhibition (IC50, nM)Activity Profile
(SS)-5aS,S4-Cl (phenoxy)1.515Dual SNRI
(RR)-5aR,R4-Cl (phenoxy)110>1000Weak SRI
(SS)-8aS,S2-Cl (phenoxy)0.81.1Potent Dual SNRI
(SS)-10aS,S4-F (phenoxy)1.2100Selective SRI
(SS)-15aS,S2-MeO (phenoxy)1.82.8Potent Dual SNRI

Target-Specific Biological Activity Studies

Derivatives of this compound have been investigated for their effects on specific biological targets, leading to the discovery of compounds with potential therapeutic applications in various disease areas.

The morpholine scaffold is an integral component of molecules designed to modulate the activity of various enzymes and receptors. nih.govsemanticscholar.orgjchemrev.com Its ability to form key interactions within the active sites of enzymes or the binding pockets of receptors makes it a valuable pharmacophore. nih.govresearchgate.net

Examples of enzyme and receptor targets modulated by morpholine-containing compounds include:

Kinases : Aryl-morpholine structures are known to interact with the PI3K kinase family, which is involved in cell signaling pathways often dysregulated in cancer. acs.orgnih.gov

Monoamine Oxidases (MAOs) : Morpholine-based chalcones have been synthesized and evaluated as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters. nih.govnih.gov Several compounds showed potent and reversible inhibition of MAO-A, suggesting potential as antidepressants. nih.gov

Acetylcholinesterase (AChE) : The same series of morpholine-based chalcones also exhibited inhibitory activity against AChE, an enzyme targeted in the treatment of Alzheimer's disease. nih.gov

Cannabinoid Receptors : Morpholine-azaindole structures have been identified as pharmacophores that can selectively interact with cannabinoid receptors, which are targets for pain management and inflammation. acs.orgnih.gov

Inhibition of MAO and AChE by Morpholine-Based Chalcones nih.gov
CompoundMAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)AChE Inhibition (IC50, µM)
MO1>500.030>50
MO5>50>506.1
MO77.10.2527.4
MO9>501.1212.01

Monoamine reuptake inhibitors are a major class of drugs used to treat depression and other psychiatric disorders by increasing the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). wikipedia.org The morpholine scaffold is a key feature in several monoamine reuptake inhibitors, including the approved antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor. nih.govlifechemicals.com

As detailed in the SAR section (5.1.3), extensive research has been conducted on morpholine-2-carboxylate derivatives to develop novel monoamine reuptake inhibitors. nih.gov These studies have shown that by systematically modifying the substituents on the morpholine core, it is possible to fine-tune the inhibitory activity and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov This research has led to the identification of highly potent and selective single-target inhibitors as well as dual-action SNRIs, which are often sought for potentially broader efficacy in treating depression. nih.gov The ability to modulate activity based on stereochemistry and substitution patterns highlights the utility of the morpholine-2-carboxylate scaffold in designing CNS-active agents. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of morpholine-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents. A patent has described 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids as possessing analgesic and anti-inflammatory properties. frontiersin.org This suggests that the morpholine-2-carboxylate core structure is a promising scaffold for the development of new drugs to treat pain and inflammation.

Further research on other morpholine-containing compounds has substantiated these findings. For example, certain novel (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate a morpholine ring, have demonstrated significant anti-inflammatory and analgesic effects in vivo. nih.gov Two compounds from this series exhibited potent inhibition of COX-2, a key enzyme in the inflammatory pathway, with IC50 values of 0.47μM and 1.63μM. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Morpholine Derivatives

Compound/Derivative ClassBiological Target/ModelActivityReference
5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acidsNot specifiedAnalgesic and anti-inflammatory frontiersin.org
(S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidesCOX-2 InhibitionIC50 = 0.47μM and 1.63μM nih.gov
(S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidesIn vivo analgesic effectInhibition rate: 100% nih.gov

Anticancer Activity Studies (e.g., PI3K/Akt/mTOR Pathway Inhibition)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govunc.edu Consequently, inhibitors of this pathway are actively being pursued as anticancer therapeutics. The morpholine ring is a common feature in many PI3K/mTOR inhibitors. researchgate.net

While direct studies on this compound are not available, the inclusion of a 2-S methyl morpholine moiety in combination with 7-aza-tetrahydroquinazolines has been shown to suppress both mTORC1 and mTORC2 complexes. researchgate.net This suppression leads to the inhibition of Akt phosphorylation, a key step in the PI3K/Akt/mTOR pathway. researchgate.net Dual inhibitors of PI3K and mTOR have demonstrated the ability to reduce the phosphorylation of downstream targets of both kinases, confirming their mechanism of action. mdpi.com These findings highlight the potential of incorporating the morpholine-2-carboxylate structure in the design of novel and effective PI3K/Akt/mTOR pathway inhibitors for cancer therapy.

Antiviral Activity Investigations

The quest for novel antiviral agents has led to the exploration of a wide variety of chemical scaffolds, including those containing the morpholine ring. Although specific research on the antiviral properties of this compound is not prominent in the reviewed literature, studies on related heterocyclic compounds suggest that this chemical class holds promise.

For instance, various quinoline derivatives, which can be conceptually related to fused morpholine systems, have been investigated for their antiviral activities against a range of viruses. mdpi.comresearcher.life The structural features of the morpholine ring, such as its ability to engage in hydrogen bonding and its conformational flexibility, are desirable attributes in the design of enzyme inhibitors, including those that target viral proteins. nih.gov The development of nucleoside analogs containing modified sugar rings, some of which bear resemblance to the morpholine structure, has been a fruitful area of antiviral research. nih.govnih.gov These studies provide a rationale for the future investigation of this compound and its derivatives as potential antiviral agents.

Research in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's is a major challenge in medicinal chemistry. The morpholine scaffold has emerged as a valuable component in the design of molecules targeting the central nervous system (CNS). frontiersin.orgmdpi.com Its physicochemical properties are known to enhance the potential of compounds to be effective in treating these complex disorders. nih.gov

The pathology of neurodegenerative diseases often involves multiple factors, including protein aggregation, oxidative stress, and neuroinflammation. mdpi.comljmu.ac.uk The morpholine ring has been incorporated into various compounds designed to address these pathological processes. For example, a selective LRRK2 kinase inhibitor containing a 2,5-dimethylmorpholine ring has shown good brain permeability and tolerability in animal models of Parkinson's disease. frontiersin.org While direct evidence for this compound in neurodegenerative disease models is lacking, the established role of the morpholine moiety in CNS-active compounds suggests that derivatives of morpholine-2-carboxylic acid could be promising candidates for further investigation in this area.

Central Nervous System (CNS) Activity and Blood-Brain Barrier Permeability Enhancement

A significant hurdle in the development of drugs for CNS disorders is the ability of a compound to cross the blood-brain barrier (BBB). The morpholine ring is recognized for its favorable properties that can enhance BBB permeability. frontiersin.orgmdpi.com The presence of a weak basic nitrogen and an oxygen atom in the morpholine structure contributes to a desirable balance of lipophilicity and hydrophilicity, which is crucial for traversing the BBB. frontiersin.orgmdpi.com

The introduction of a morpholine moiety has been shown to improve the CNS penetration of various drug candidates. For instance, the incorporation of a 2,5-dimethylmorpholine into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a compound with high CNS penetrance. frontiersin.org This highlights the potential of the morpholine-2-carboxylate scaffold to be utilized in the design of CNS-active agents with improved pharmacokinetic profiles. The ability to fine-tune the physicochemical properties by modifying the morpholine-2-carboxylate core could lead to the development of new therapeutics for a range of neurological conditions.

Metabolic Pathways and Metabolite Research (e.g., N-(2-carboxymethyl)-morpholine)

Understanding the metabolic fate of a drug candidate is essential for its development. While specific metabolic studies on this compound are not detailed in the available literature, research on the metabolism of related compounds provides valuable insights. For example, in vitro studies on the metabolism of synthetic cannabinoids containing a morpholine-4-carboxylate moiety have identified several metabolic pathways. These include hydroxylation on the morpholine ring and ester hydrolysis, leading to the formation of a carboxylic acid product.

Furthermore, the metabolite N-(2-carboxymethyl)-morpholine has been identified as a product of the metabolism of other morpholine-containing compounds. The degradation of the morpholine ring can proceed through various enzymatic reactions, including oxidation and ring cleavage. These studies suggest that the ester group of this compound would likely be susceptible to hydrolysis in vivo, leading to the formation of morpholine-2-carboxylic acid, which could then be further metabolized.

Despite a comprehensive search of available scientific literature, there is no documented evidence of this compound being employed as a chiral auxiliary in asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Following the reaction, the auxiliary is removed from the substrate. While the synthesis of chiral morpholine derivatives is a topic of interest in medicinal chemistry, and various asymmetric methods are used to produce these molecules, this compound itself has not been reported to function as a detachable chiral director for other chemical transformations.

Research in the field of asymmetric synthesis has explored a wide array of chiral auxiliaries, but the application of this compound in this context remains undocumented in the reviewed literature. Therefore, a detailed discussion, including research findings and data tables regarding its role as a chiral auxiliary, cannot be provided.

Emerging Research Areas and Future Perspectives

Development of Novel Analytical and Characterization Techniques for Morpholine (B109124) Carboxylates

The accurate detection and quantification of morpholine derivatives are crucial for quality control, environmental monitoring, and research. Recent advancements have focused on developing sensitive and reliable analytical methods. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for the determination of morpholine in various matrices, including juices and pharmaceutical products. nih.gov A common strategy involves the derivatization of morpholine, for instance, with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which can be readily analyzed by GC-MS. nih.gov

Another established method for analyzing morpholine in air samples utilizes collection on adsorbent tubes, such as those coated with phosphoric acid, followed by extraction and analysis by gas chromatography with a flame ionization detector (FID). osha.gov These techniques, while often applied to the parent morpholine compound, are adaptable for the analysis of its carboxylated esters like methyl morpholine-2-carboxylate. Optimization of parameters such as derivatization reagents, extraction solvents, and chromatographic conditions is key to achieving high sensitivity and accuracy.

Table 1: Analytical Methods for Morpholine and its Derivatives

Technique Sample Matrix Derivatization/Extraction Detection Method Key Findings Reference
GC-MS Juices, Drugs Derivatization with sodium nitrite to form N-nitrosomorpholine Mass Spectrometry Good linearity (R² > 0.999), LOD of 7.3 µg·L⁻¹ nih.gov
GC-FID Workplace Air Collection on phosphoric acid coated XAD-7 tubes, extraction with methanol (B129727)/water Flame Ionization Detector Mean extraction efficiency of 102% osha.gov
Titration Chemical Mixtures Reaction with morpholine to form an amide and an amine salt Acid-base titration Determines carboxylic acid anhydrides acs.org

Computational Drug Design and Cheminformatics for Comprehensive Chemical Space Exploration

Computational methods are indispensable tools in modern drug discovery, enabling the exploration of vast chemical spaces and the rational design of novel therapeutic agents. scispace.comresearchgate.net Cheminformatics and molecular modeling are increasingly applied to morpholine-containing scaffolds to predict their biological activities and pharmacokinetic properties. mdpi.comnih.gov By analyzing structure-activity relationships (SAR), researchers can identify key molecular features that enhance target binding and efficacy. mdpi.comnih.gov

For derivatives of this compound, computational approaches can be used to:

Design focused libraries: Generate virtual libraries of related compounds for screening against biological targets. chemrxiv.org

Predict ADME/Tox properties: In silico models can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new chemical entities, reducing late-stage attrition in drug development. nih.gov

Elucidate binding modes: Molecular docking and molecular dynamics simulations can provide detailed insights into how morpholine derivatives interact with protein active sites, guiding the optimization of lead compounds. mdpi.comacs.org

The ultimate goal is to navigate the extensive "chemical universe" to identify novel, potent, and safe drug candidates based on the morpholine framework. scispace.comresearchgate.net

Polymerization of Morpholine-2,5-diones for Advanced Biodegradable Materials

Morpholine-2,5-diones (MDs), which can be synthesized from amino acids, are crucial monomers for producing advanced biodegradable materials known as polydepsipeptides (PDPs) or poly(ester amide)s (PEAs). researchgate.netnih.govnih.gov These polymers are gaining significant attention for biomedical applications like drug delivery and tissue engineering due to the presence of both ester and amide linkages in their backbone, which imparts tunable thermal, mechanical, and degradation properties. researchgate.netnih.gov

The synthesis of these polymers typically proceeds via the ring-opening polymerization (ROP) of MD monomers. nih.govacs.org Research has focused on optimizing the synthesis of the MD monomers themselves and developing controlled polymerization methods. For instance, organocatalytic ROP using systems like 1,8-diazabicyclo[5.4.0]undec-7-ene/thiourea (DBU/TU) allows for the creation of PEAs with well-defined molecular weights and low dispersity. acs.org This control over the polymer architecture is essential for tailoring the material properties for specific applications. acs.org The ability to use mixtures of different MDs derived from various amino acids further expands the accessible range of polymer properties. researchgate.netnih.gov

Table 2: Research Highlights in the Polymerization of Morpholine-2,5-diones

Research Focus Monomers Polymerization Method Key Findings Potential Applications Reference(s)
Simplified Monomer Synthesis MDs from hydrophobic amino acids (Leu, Ile, Val, Phe) Ring-Opening Polymerization (ROP) Developed a high-yield synthesis for MDs and successfully polymerized mixtures. Renewable and biodegradable materials from protein-rich waste. researchgate.netnih.gov
Controlled Organocatalytic ROP Methionine-derived MDs DBU/TU binary organocatalysis Generated PEAs with controlled molecular weights (8.1-28.2 kg mol⁻¹) and narrow distributions (Đ = 1.07–1.12). Functionalizable materials for advanced applications. acs.org
General ROP Protocol MDs from various amino acids ROP using Sn(Oct)₂ catalyst Established a protocol for polymerizing MD blends, creating copolymers with tailored properties. Drug delivery, gene therapy, tissue engineering. nih.gov

Catalytic Applications of this compound Derivatives

The morpholine ring is not only a component of bioactive molecules but also serves as a scaffold for the development of effective catalysts. e3s-conferences.org Derivatives of morpholine have been explored as organocatalysts in various chemical transformations. For example, morpholine and its N-methylated counterpart, N-methylmorpholine, have been studied computationally for their catalytic effect in urethane (B1682113) formation, a key reaction in the production of polyurethanes. nih.gov

Furthermore, morpholine-based β-amino acids have been shown to be effective organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org Given that this compound can be readily converted into a variety of derivatives, it represents a valuable starting material for the synthesis of novel catalysts. The inherent structural features of the morpholine ring, combined with the functionality introduced through the carboxylate group, can be exploited to design catalysts with high efficiency and stereoselectivity for a range of organic reactions. e3s-conferences.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance safety. unibo.it For the synthesis of morpholine derivatives, including this compound, greener approaches are actively being investigated.

A notable green strategy for N-alkylation involves the use of dimethyl carbonate (DMC) as a methylating agent, replacing hazardous reagents like methyl halides. asianpubs.orgresearchgate.net This process is environmentally benign as it avoids the formation of inorganic salt by-products. The synthesis of N-methylmorpholine from morpholine and DMC proceeds through a methyl morpholine-4-carboxylate intermediate, highlighting a green pathway relevant to carboxylated morpholines. asianpubs.org Under optimized conditions, this reaction can achieve high yields (83%) and selectivity (86%). asianpubs.orgresearchgate.net

Another innovative green method involves the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663). chemrxiv.org This redox-neutral protocol is high-yielding and uses inexpensive reagents, offering significant environmental and safety advantages over traditional methods that use reagents like chloroacetyl chloride. chemrxiv.org Applying these green principles—such as using safer solvents, reducing waste, and improving atom economy—to the synthesis of this compound is a key objective for future research, aligning chemical manufacturing with sustainability goals. unibo.it

Q & A

Q. What are the established synthetic routes for methyl morpholine-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of morpholine-2-carboxylic acid using methanol under acidic catalysis. Key variables include reaction temperature (optimal range: 60–80°C), stoichiometry of reagents, and purification methods (e.g., column chromatography or recrystallization). For example, derivatives like methyl 4-isopropyl-5-oxo-3-(4-sulfamoylphenyl)morpholine-2-carboxylate have been synthesized with yields of 34% using a combination of sulfonylation and cyclization steps .

  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize this compound and its derivatives spectroscopically?

Essential techniques include:

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., methyl ester groups typically appear at δ 3.6–3.8 ppm in 1H NMR) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C8H12NO5F3 requires a mass accuracy of ±2 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 199–202°C for certain derivatives) with literature data to confirm crystallinity .

Q. What are the best practices for sourcing high-purity reagents and validating chemical suppliers?

Prioritize suppliers that provide SDS documentation compliant with GHS standards and ZDHC MRSL limits. Cross-check CAS numbers (e.g., 1373253-22-5 for this compound trifluoroacetate) and request batch-specific certificates of analysis (CoA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or HRMS data may arise from stereochemical variations or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values .
  • Supplementary LC-MS : Detect trace impurities (<0.1%) that may skew results .

Q. What methodologies optimize the synthesis of this compound for scale-up in drug discovery?

  • DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading to maximize yield .
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
  • Table : Comparative yields under different conditions:
SolventCatalystTemperature (°C)Yield (%)
THFH2SO47034
DMFTsOH8046

Q. How should conflicting toxicological data for morpholine derivatives be interpreted?

When extrapolating from class-level data (e.g., organophosphates), conduct supplemental literature searches focused on:

  • Metabolic Pathways : Identify if this compound shares degradation products with toxic analogues .
  • In Silico Tox Prediction : Use tools like OECD QSAR Toolbox to assess mutagenicity or hepatotoxicity risks .

Q. What strategies ensure robust structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

  • Fragment-Based Design : Introduce substituents at the morpholine nitrogen or carboxylate ester to modulate bioavailability .
  • Pharmacokinetic Profiling : Assess logP (e.g., experimental vs. predicted) to optimize blood-brain barrier penetration .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the "Experimental/Materials and Methods" guidelines from Medicinal Chemistry Research:

  • Specify reagent grades (e.g., ACS-certified methanol).
  • Report exact instrument parameters (e.g., NMR frequency, LC-MS ionization mode) .

Q. What are common pitfalls in interpreting bioassay data for this compound derivatives?

  • False Positives : Confirm activity via dose-response curves (IC50/EC50) and orthogonal assays .
  • Solvent Artifacts : Use vehicle controls to rule out DMSO or ethanol interference .

Literature and Ethical Considerations

Q. How can researchers address gaps in existing literature on this compound?

Use advanced search strategies in platforms like SciFindern:

  • Apply Hill rules for molecular formula searches (e.g., C8H12NO5F3) .
  • Filter by "coordination compounds" to explore metal-complexed derivatives .

Q. What ethical frameworks apply to publishing preliminary or contradictory findings?

Disclose limitations transparently in the "Results and Discussion" section. Cite the European Union Framework Information Centre (EUFIC) guidelines to contextualize data responsibly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.